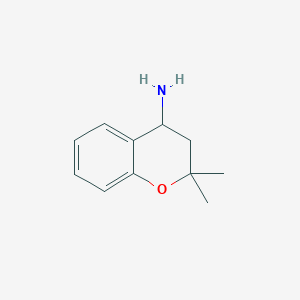
2,2-Dimethyl-chroman-4-ylamine
Descripción general
Descripción
2,2-Dimethyl-chroman-4-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-chroman-4-ylamine is 1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies
2,2-Dimethyl-chroman-4-ylamine and its analogs have been extensively researched for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel compounds with promising biological activities. For instance, Chopra et al. (2019) developed synthetic piperine analogs, including 2,2-dimethyl-chroman-6-yl pentadienoic acid amides, which showed significant potential as inhibitors of the Staphylococcus aureus NorA efflux pump. This study highlighted the compound's ability to enhance the activity of ciprofloxacin against both NorA overexpressing and wild-type Staphylococcus aureus isolates, suggesting a potential application in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).
Crystallographic Characterization and Material Studies
Vrabel et al. (2017) reported on the crystal and electronic structure of a new spiro-derivative, methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate. The study detailed the crystal structure and intermolecular interactions, providing insights into the compound's potential applications in material science and crystallography (Vrabel, Sivý, Švorc, Svetlik, & Marchalin, 2017).
Antiviral Activities
Research on chromones derived from Cassia fistula stems, including compounds with structural similarities to 2,2-Dimethyl-chroman-4-ylamine, revealed anti-tobacco mosaic virus (anti-TMV) activities. This indicates potential applications in the development of antiviral agents. Specifically, one of the compounds demonstrated a high inhibition rate against TMV, suggesting the chromone derivatives' role in plant protection and antiviral research (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).
Direcciones Futuras
Chromanone and its derivatives, including 2,2-Dimethyl-chroman-4-ylamine, are significant structural entities in medicinal chemistry. They act as major building blocks in a large class of medicinal compounds and exhibit a broad variety of remarkable biological and pharmaceutical activities . Future research could focus on improving the methodologies of chromanone-derived compounds and exploring their potential applications in various fields .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIIIRGSQEQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571719 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-chroman-4-ylamine | |
CAS RN |
220634-41-3 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


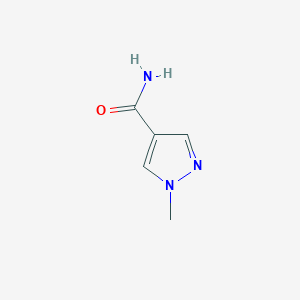
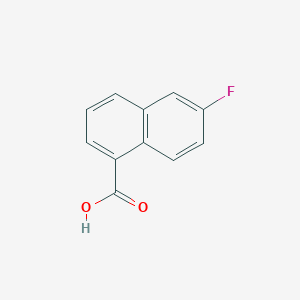
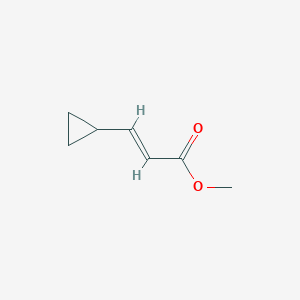
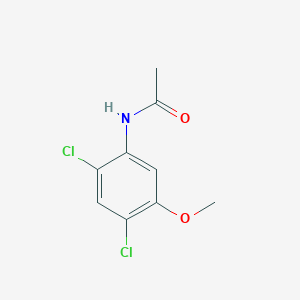
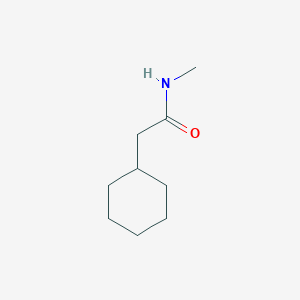
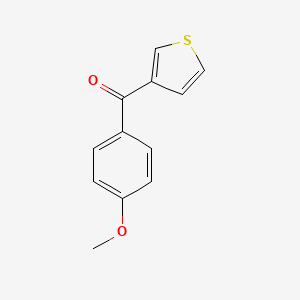
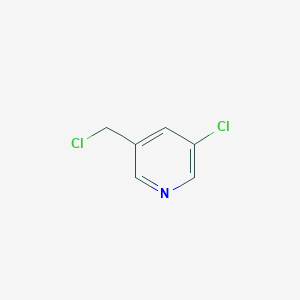
![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
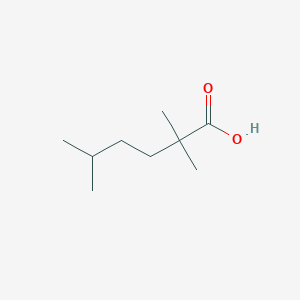
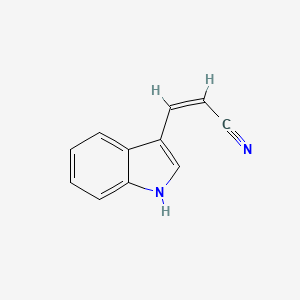

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
